1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrobromide is a chemical compound with the molecular formula C9H12BrNO. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that form an important class of isoquinoline alkaloids . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq based compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction between this compound and these enzymes can lead to the inhibition of enzyme activity, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can bind to various receptors, modulating their signaling pathways and influencing cellular responses.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which play a critical role in cell signaling and regulation . By affecting these pathways, this compound can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound has been shown to influence the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit the activity of monoamine oxidase enzymes by binding to their active sites . This inhibition results in increased levels of neurotransmitters, which can have various physiological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to a decrease in its biological activity and effectiveness. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, it can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological effects. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects . Targeting signals and post-translational modifications can direct this compound to these compartments, influencing its interactions with biomolecules and its overall biological activity. For example, localization to the mitochondria can allow this compound to modulate mitochondrial function and energy production, while nuclear localization can enable it to influence gene expression and cell signaling.
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting tetrahydroisoquinoline is then brominated to yield the hydrobromide salt .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrobromide undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form decahydroisoquinoline under hydrogenation conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrobromide has several applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-7-ol Hydrobromide is unique among isoquinoline derivatives due to its specific structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: A parent compound that serves as a precursor for various derivatives.
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide: A methylated derivative with similar biological activities.
7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrobromide: Another derivative with modifications at different positions on the isoquinoline ring.
These compounds share similar core structures but differ in their specific substituents and biological activities, highlighting the versatility and potential of the isoquinoline scaffold in medicinal chemistry .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYSRGWJKMHOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459105 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110192-19-3, 66393-01-9 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROBROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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